

Application Notes and Protocols: FIIN-4 in 3D Tumor Spheroid Models

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Compound of Interest

Compound Name: FIIN-4

Cat. No.: B15580158

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Introduction

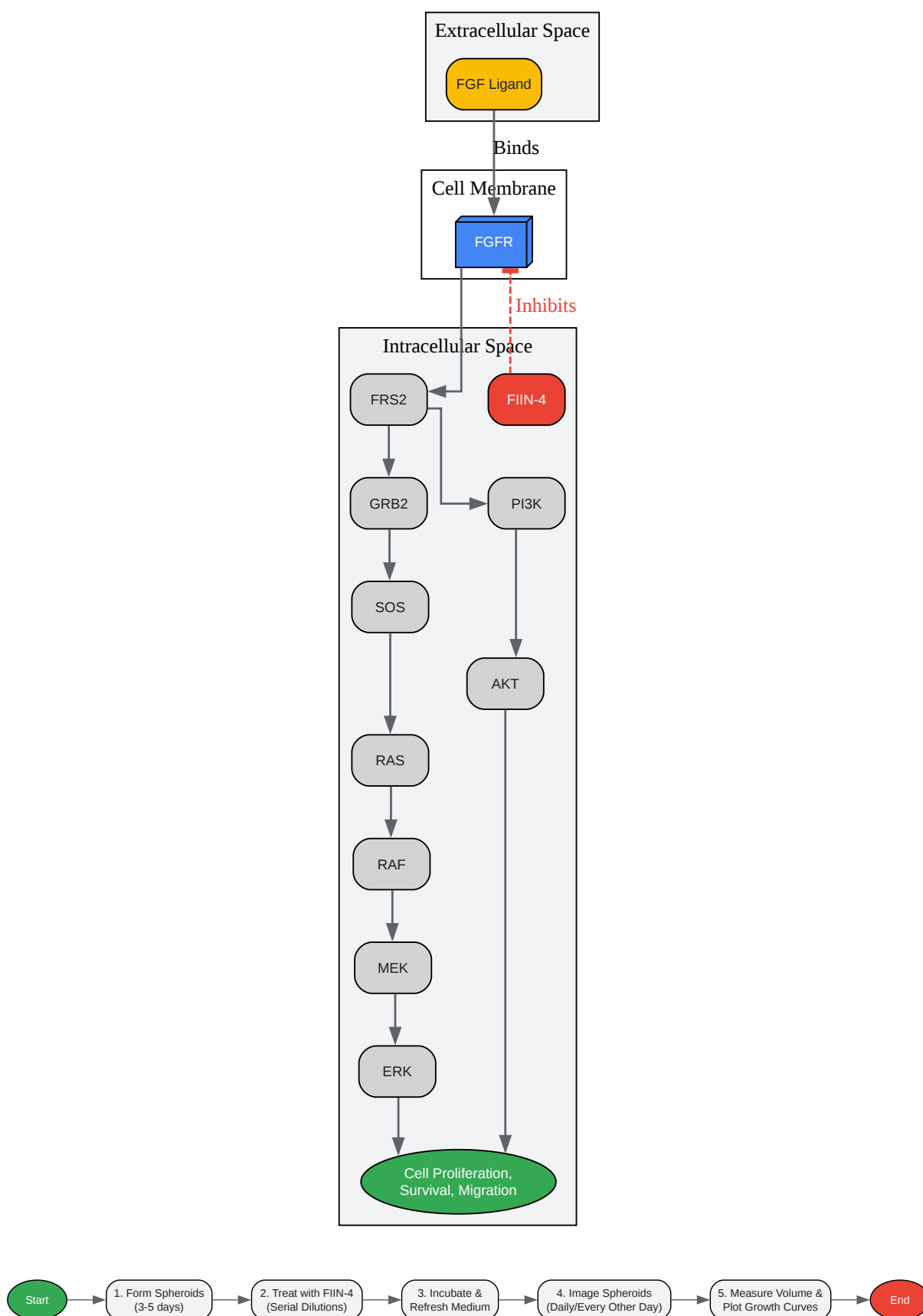
Three-dimensional (3D) tumor spheroid models are increasingly recognized as a more physiologically relevant in vitro system for cancer research and drug discovery compared to traditional two-dimensional (2D) cell cultures. These models better mimic the complex microenvironment of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles. This increased complexity can lead to differences in drug sensitivity and resistance, providing more predictive data for preclinical studies.

FIIN-4 is a potent, irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor. It targets FGFRs 1, 2, 3, and 4 by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket. The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway through FGFR gene amplification, mutations, or translocations is a key driver in various cancers, making it an attractive target for therapeutic intervention.

These application notes provide detailed protocols for the use of **FIIN-4** in 3D tumor spheroid models, including spheroid formation, growth inhibition assays, and viability assessment. The provided data, while representative, is based on the known activity of pan-FGFR inhibitors in 3D cancer models and serves as a guide for designing and interpreting experiments with **FIIN-4**.

Signaling Pathway of FGFR and Inhibition by FIIN-4

The binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which promote cell proliferation, survival, and migration. **FIIN-4**, as an irreversible inhibitor, covalently binds to the FGFR kinase domain, preventing ATP binding and subsequent receptor phosphorylation and activation of these oncogenic signaling pathways.



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